(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 853892-48-5
VCID: VC7044772
InChI: InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18)
SMILES: CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C
Molecular Formula: C16H14O5
Molecular Weight: 286.283

(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid

CAS No.: 853892-48-5

Cat. No.: VC7044772

Molecular Formula: C16H14O5

Molecular Weight: 286.283

* For research use only. Not for human or veterinary use.

(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid - 853892-48-5

Specification

CAS No. 853892-48-5
Molecular Formula C16H14O5
Molecular Weight 286.283
IUPAC Name 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
Standard InChI InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18)
Standard InChI Key KUVFVDPDNSDQRQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furo[2,3-f]chromen-7-one core substituted with methyl groups at positions 3, 4, and 9, and an acetic acid moiety at position 8. The IUPAC name 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid reflects this arrangement. Key structural attributes include:

  • A planar chromenone system (C10H6O3\text{C}_{10}\text{H}_{6}\text{O}_{3}) fused to a furan ring.

  • Three methyl groups contributing to hydrophobicity.

  • An acetic acid side chain enabling hydrogen bonding and salt formation.

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}
Molecular Weight286.283 g/mol
IUPAC Name2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C
InChI KeyKUVFVDPDNSDQRQ-UHFFFAOYSA-N

The compound’s solubility remains uncharacterized, though the acetic acid group suggests moderate aqueous solubility at physiological pH.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous furocoumarins are typically synthesized via:

  • Cascade Reactions: Utilizing arylglyoxals and Meldrum’s acid to construct the chromenone core.

  • Friedel-Crafts Acylation: Introducing methyl groups via electrophilic substitution.

  • Side Chain Functionalization: Coupling preformed chromenone intermediates with acetic acid derivatives.

A hypothetical synthesis could involve:

3,4,9-Trimethylfurochromenone+Chloroacetic AcidBaseTarget Compound\text{3,4,9-Trimethylfurochromenone} + \text{Chloroacetic Acid} \xrightarrow{\text{Base}} \text{Target Compound}

This aligns with methods used for structurally related chromenones .

Reactivity Profile

The compound exhibits reactivity typical of furocoumarins:

  • Oxidation: Susceptible to ring-opening via strong oxidizers like KMnO4\text{KMnO}_4.

  • Reduction: The α,β-unsaturated lactone may undergo hydrogenation.

  • Acid-Base Reactions: The carboxylic acid group participates in salt formation with bases.

CompoundIC50 (COX-2 Inhibition)LogP
Psoralen12.3 μM2.1
Target Compound (Predicted)~8.5 μM1.7

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.

  • Toxicity: No data exist on acute or chronic toxicity.

  • Target Identification: Putative interactions with kinases, receptors, or nucleic acids need validation .

Recommended Studies

  • In Silico Modeling: Docking studies to predict protein targets.

  • In Vitro Assays: Screening against cancer cell lines (e.g., MCF-7, HeLa).

  • Structural Optimization: Modifying the acetic acid chain to enhance potency.

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